molecular formula C25H23BrN2OS2 B11533645 4-bromo-N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide

4-bromo-N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide

Cat. No.: B11533645
M. Wt: 511.5 g/mol
InChI Key: HXZSKOPUSHGQPD-UHFFFAOYSA-N
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Description

4-BROMO-N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE is a complex organic compound that features a bromine atom, a tert-butyl group, and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE typically involves multiple steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde.

    Introduction of the Bromine Atom: Bromination of the benzothiazole core is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Tert-Butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Benzamide Moiety: The final step involves coupling the brominated benzothiazole with a benzamide derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in transition metal catalysis.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural features.

    Fluorescent Probes: The benzothiazole moiety can be used in the design of fluorescent probes for biological imaging.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Antimicrobial Activity: Exhibits antimicrobial properties against certain bacterial strains.

Industry

    Materials Science: Used in the development of advanced materials with specific electronic or optical properties.

    Polymer Chemistry: Incorporated into polymers to enhance their properties.

Mechanism of Action

The mechanism of action of 4-BROMO-N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE involves its interaction with specific molecular targets. The benzothiazole moiety can interact with proteins or enzymes, potentially inhibiting their activity. The bromine atom and tert-butyl group can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,6-di-tert-butylphenol: Similar in having a bromine atom and tert-butyl groups but lacks the benzothiazole moiety.

    2-Bromo-4-tert-butylthiazole: Contains a thiazole ring and a bromine atom but differs in the overall structure.

    4-Bromo-2-tert-butyl-1-methoxybenzene: Similar in having a bromine atom and tert-butyl group but lacks the benzothiazole moiety.

Uniqueness

The uniqueness of 4-BROMO-N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE lies in its combination of a benzothiazole ring, a bromine atom, and a tert-butyl group, which imparts specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C25H23BrN2OS2

Molecular Weight

511.5 g/mol

IUPAC Name

4-bromo-N-[2-[(4-tert-butylphenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C25H23BrN2OS2/c1-25(2,3)18-8-4-16(5-9-18)15-30-24-28-21-13-12-20(14-22(21)31-24)27-23(29)17-6-10-19(26)11-7-17/h4-14H,15H2,1-3H3,(H,27,29)

InChI Key

HXZSKOPUSHGQPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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